7-{3,5-Dihydroxy-2-[(2-oxoheptyl)sulfanyl]cyclopentyl}hept-5-enoic acid
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Overview
Description
7-{3,5-Dihydroxy-2-[(2-oxoheptyl)sulfanyl]cyclopentyl}hept-5-enoic acid is an organic compound belonging to the class of prostaglandins and related compounds . This compound is characterized by its complex structure, which includes a cyclopentyl ring, multiple hydroxyl groups, and a heptenoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-{3,5-Dihydroxy-2-[(2-oxoheptyl)sulfanyl]cyclopentyl}hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
7-{3,5-Dihydroxy-2-[(2-oxoheptyl)sulfanyl]cyclopentyl}hept-5-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 7-{3,5-Dihydroxy-2-[(2-oxoheptyl)sulfanyl]cyclopentyl}hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other prostaglandins and related molecules, such as:
- Prostaglandin E2
- Prostaglandin F2α
- Prostaglandin D2
Uniqueness
7-{3,5-Dihydroxy-2-[(2-oxoheptyl)sulfanyl]cyclopentyl}hept-5-enoic acid is unique due to its specific structural features, such as the presence of the sulfanyl group and the heptenoic acid chain. These features contribute to its distinct chemical properties and biological activities .
Properties
CAS No. |
61507-51-5 |
---|---|
Molecular Formula |
C19H32O5S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
7-[3,5-dihydroxy-2-(2-oxoheptylsulfanyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C19H32O5S/c1-2-3-6-9-14(20)13-25-19-15(16(21)12-17(19)22)10-7-4-5-8-11-18(23)24/h4,7,15-17,19,21-22H,2-3,5-6,8-13H2,1H3,(H,23,24) |
InChI Key |
ZQLZMLNNVYSMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CSC1C(CC(C1CC=CCCCC(=O)O)O)O |
Origin of Product |
United States |
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